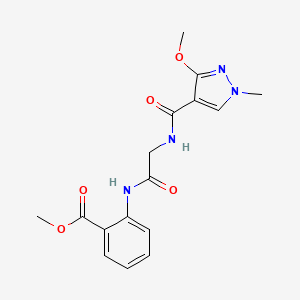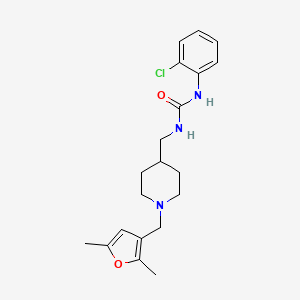![molecular formula C23H16N4O2 B2908474 3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 638136-19-3](/img/structure/B2908474.png)
3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been suggested that it exerts its anti-cancer properties through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that it may inhibit the activity of certain enzymes involved in inflammation and viral replication.
Biochemical and Physiological Effects:
3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of certain enzymes involved in inflammation and viral replication. In vivo studies have shown that it can reduce tumor growth and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one is its potential use as a drug delivery agent. It has also been found to exhibit high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new drug delivery systems that can enhance its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields such as medicine, biochemistry, and pharmacology.
Synthesis Methods
The synthesis of 3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one involves the reaction of 2-amino-6-bromoindole, ethyl 2-bromoacetate, and 2-amino-4-methylbenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through column chromatography to obtain pure 3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one.
Scientific Research Applications
3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, it has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent. In biochemistry, it has been used to study the binding interactions between proteins and small molecules. In pharmacology, it has been studied for its potential use as a drug delivery agent.
properties
IUPAC Name |
3-(2-indolo[3,2-b]quinoxalin-6-ylethyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-23-27(19-11-5-6-12-20(19)29-23)14-13-26-18-10-4-1-7-15(18)21-22(26)25-17-9-3-2-8-16(17)24-21/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLBWNBOGSIOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6OC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2908392.png)


![N-(2-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2908396.png)



![4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2908402.png)


![N-(2-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2908408.png)

![2-[1-(Methylamino)cyclobutyl]ethanol;hydrochloride](/img/structure/B2908412.png)
